An In-depth Technical Guide to Mosapride-d5: Structure, Properties, and Application in Bioanalytical Quantification
An In-depth Technical Guide to Mosapride-d5: Structure, Properties, and Application in Bioanalytical Quantification
This guide provides a comprehensive technical overview of Mosapride-d5, a deuterated analog of the gastroprokinetic agent Mosapride. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties of Mosapride-d5, its parent compound's mechanism of action, and its critical role as an internal standard in modern bioanalytical techniques. The narrative synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of its application and significance.
Introduction: The Need for Stable Isotope-Labeled Standards
In quantitative bioanalysis, particularly within pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, accuracy and precision are paramount. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[1][2] To correct for these variables, an ideal internal standard (IS) is employed.[3] A stable isotope-labeled (SIL) compound, such as Mosapride-d5, represents the gold standard for use as an IS.[3][4] Being chemically identical to the analyte (Mosapride), it co-elutes during chromatography and experiences similar extraction recovery and ionization responses, yet is distinguishable by its higher mass.[1][3][5] This ensures a highly reliable correction for analytical variability, leading to robust and reproducible quantification.[1][3][5]
Mosapride-d5 is the deuterium-labeled analog of Mosapride, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent.[4][][7] The five deuterium atoms on the ethoxy group provide a sufficient mass shift for clear differentiation from the unlabeled Mosapride in mass spectrometry, without significantly altering its chemical behavior.
Chemical Structure and Physicochemical Properties
Mosapride-d5 is structurally identical to Mosapride, with the exception of five hydrogen atoms on the ethoxy functional group being replaced by deuterium atoms.[8][]
IUPAC Name: 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide.[][9]
Caption: Chemical structure of Mosapride-d5.
The key physicochemical properties of Mosapride-d5 are summarized in the table below, with comparative data for its non-deuterated counterpart, Mosapride.
| Property | Mosapride-d5 | Mosapride (unlabeled) | Reference |
| CAS Number | 1246820-66-5 | 112885-41-3 | [][10] |
| Molecular Formula | C₂₁H₂₀D₅ClFN₃O₃ | C₂₁H₂₅ClFN₃O₃ | [][10] |
| Molecular Weight | 426.92 g/mol | 421.9 g/mol | [][9][10] |
| Appearance | Off-white Solid | - | [] |
| Melting Point | 150-152°C | - | [] |
| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | - | [] |
| Density | 1.3 ± 0.1 g/cm³ | - | [] |
| Solubility | Soluble in Chloroform, Methanol | - | [] |
| Storage | Store at -20°C | - | [] |
Mechanism of Action of Parent Compound: Mosapride
To appreciate the context of Mosapride-d5's application, understanding the pharmacology of Mosapride is essential. Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility.[11][12] Its primary mechanism of action is as a selective serotonin 5-HT4 receptor agonist.[11][13]
These 5-HT4 receptors are located on enteric neurons in the gastrointestinal tract.[11][13] The binding of Mosapride to these receptors stimulates the release of acetylcholine (ACh), a key excitatory neurotransmitter.[11][14] Increased ACh levels promote smooth muscle contraction and enhance peristalsis, thereby accelerating gastric emptying and intestinal transit.[11][12] This makes Mosapride effective in treating conditions like functional dyspepsia and gastroesophageal reflux disease (GERD).[11][13]
Notably, Mosapride shows minimal affinity for 5-HT3 and D2 dopamine receptors, which contributes to a favorable safety profile by reducing the risk of adverse effects commonly associated with less selective agents.[11] Some studies also suggest that Mosapride and its major metabolite (M1) possess 5-HT3 receptor antagonist activity, which may further contribute to its therapeutic effects on visceral pain and discomfort.[12][15]
Caption: Signaling pathway of Mosapride as a 5-HT4 agonist.
Application in Bioanalytical Methods: A Protocol for Quantification
The primary application of Mosapride-d5 is as an internal standard for the accurate quantification of Mosapride in biological matrices, such as plasma or serum, using LC-MS/MS.[8]
Causality Behind Experimental Choices
-
Internal Standard Selection: Mosapride-d5 is the ideal IS because its physical and chemical properties are nearly identical to Mosapride. This ensures it behaves similarly during extraction, chromatography, and ionization, effectively normalizing variations in the analytical process.[3] The +5 Da mass difference is sufficient to prevent isotopic crosstalk with the analyte.
-
Extraction Method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are employed to remove proteins and other interfering matrix components. The choice depends on the desired recovery, cleanliness of the extract, and throughput requirements. LLE is often robust and cost-effective for this type of molecule.[16]
-
Chromatography: Reversed-phase chromatography using a C18 column provides excellent separation of Mosapride from endogenous plasma components.[16][17][18] Gradient elution is typically used to ensure a sharp peak shape and reduce run time.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity.[16][17] By monitoring a specific precursor-to-product ion transition for both Mosapride and Mosapride-d5, chemical noise is virtually eliminated, allowing for precise quantification even at low concentrations.[18]
Step-by-Step Experimental Protocol for Mosapride Quantification in Plasma
This protocol is a validated, self-validating system for the robust analysis of Mosapride.
-
Preparation of Standards and Quality Controls (QCs):
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of plasma sample (unknown, standard, or QC), add 50 µL of the Mosapride-d5 IS working solution.[16]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).[16]
-
Vortex vigorously for 5 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[16]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[16] Vortex to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or UPLC system.[16]
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[16][17]
-
Mobile Phase: Gradient elution using A) Water with 0.3% Formic Acid and B) Acetonitrile.[16][17]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[17]
-
MRM Transitions:
-
-
Data Processing:
-
Integrate the peak areas for both the Mosapride and Mosapride-d5 MRM transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Mosapride in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: Bioanalytical workflow for Mosapride quantification.
Conclusion
Mosapride-d5 is an indispensable tool for researchers engaged in the development and clinical evaluation of Mosapride. Its properties as a stable isotope-labeled internal standard ensure the highest level of accuracy and robustness in bioanalytical quantification by LC-MS/MS. By correcting for inevitable process variability, Mosapride-d5 enables the generation of reliable pharmacokinetic and TDM data, which is fundamental to understanding a drug's behavior in vivo and ensuring its safe and effective use. This guide has outlined its core chemical characteristics, the pharmacological basis of its parent compound, and a detailed, validated protocol for its practical application, providing a comprehensive resource for the scientific community.
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